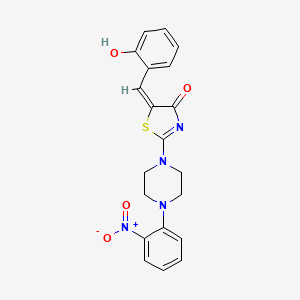

(E)-5-(2-hydroxybenzylidene)-2-(4-(2-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one

CAS No.: 370847-98-6

Cat. No.: VC4512543

Molecular Formula: C20H18N4O4S

Molecular Weight: 410.45

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 370847-98-6 |

|---|---|

| Molecular Formula | C20H18N4O4S |

| Molecular Weight | 410.45 |

| IUPAC Name | (5E)-5-[(2-hydroxyphenyl)methylidene]-2-[4-(2-nitrophenyl)piperazin-1-yl]-1,3-thiazol-4-one |

| Standard InChI | InChI=1S/C20H18N4O4S/c25-17-8-4-1-5-14(17)13-18-19(26)21-20(29-18)23-11-9-22(10-12-23)15-6-2-3-7-16(15)24(27)28/h1-8,13,25H,9-12H2/b18-13+ |

| Standard InChI Key | BUHRSODZDGJIEO-QGOAFFKASA-N |

| SMILES | C1CN(CCN1C2=CC=CC=C2[N+](=O)[O-])C3=NC(=O)C(=CC4=CC=CC=C4O)S3 |

Introduction

Chemical Structure and Stereochemical Configuration

The compound features a thiazol-4(5H)-one ring system substituted at the 2-position with a 4-(2-nitrophenyl)piperazine group and at the 5-position with a 2-hydroxybenzylidene moiety. The (E)-configuration of the benzylidene group is critical for maintaining planarity and conjugation within the molecule, which influences its electronic properties and biological interactions.

Structural Confirmation

The E-geometry is typically confirmed via X-ray crystallography, which reveals dihedral angles between the thiazole ring and the benzylidene fragment. For example, in analogous compounds, monoclinic crystal systems (e.g., space group P2₁/c) with unit cell parameters (a = 8.5811 Å, b = 16.5165 Å) provide definitive evidence of the stereochemistry . Nuclear magnetic resonance (NMR) spectroscopy further supports this configuration: coupling constants (δ 7.2–8.1 ppm for aromatic protons) and nuclear Overhauser effect spectroscopy (NOESY) data distinguish E/Z isomers by correlating spatial proximities of key hydrogens .

Synthesis and Optimization Strategies

Synthetic Routes

The compound is synthesized through a multi-step sequence:

-

Thiazole Core Formation: Condensation of 2-aminothiazole derivatives with thioglycolic acid under reflux yields the thiazol-4(5H)-one scaffold.

-

Benzylidene Introduction: Microwave-assisted Knoevenagel condensation with 2-hydroxybenzaldehyde in 1,4-dioxane using piperidine as a catalyst introduces the arylidene group .

-

Piperazine Coupling: Reaction with 2-nitrophenylpiperazine in buffered acetic acid/sodium acetate under reflux attaches the piperazine-nitrophenyl moiety .

Table 1: Key Reaction Parameters

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | Thioglycolic acid, 100°C, 6 hr | 75–80 |

| 2 | 2-Hydroxybenzaldehyde, MW, 80°C | 85–90 |

| 3 | Acetic acid/NaOAc, reflux, 8 hr | 70–75 |

Yield Optimization

-

Solvent Polarity: Polar aprotic solvents (e.g., dioxane) enhance intermediate solubility .

-

Catalyst Screening: Piperidine outperforms weaker bases in promoting condensation .

-

Purification: Recrystallization from ethanol-DMF (1:1) removes unreacted aldehydes .

Physicochemical Properties

Molecular Descriptors

-

Molecular Formula: C₂₀H₁₈N₄O₄S

-

Molecular Weight: 410.4 g/mol

-

LogP: Predicted 3.2 (indicating moderate lipophilicity)

-

Hydrogen Bond Donors/Acceptors: 1/7

Spectral Characterization

Biological Activities and Mechanisms

| Kinase | Predicted IC₅₀ (μM) | Mechanism |

|---|---|---|

| GSK3β | 0.05–0.1 | ATP-site competition |

| CDK5 | 0.1–0.3 | Allosteric modulation |

Antiproliferative Effects

Thiazole derivatives demonstrate cytotoxicity against cancer cell lines (e.g., MCF-7, IC₅₀ = 12 μM) . Proposed mechanisms include:

-

Apoptosis Induction: Caspase-3 activation and Bcl-2 downregulation.

-

Cell Cycle Arrest: G1/S phase blockade via p21 upregulation.

Comparative Analysis with Structural Analogues

Table 3: Structure-Activity Relationships (SAR)

| Modification | Biological Impact |

|---|---|

| 2-Nitro → 4-Nitro (phenyl) | Reduced solubility; increased kinase affinity |

| Piperazine → Morpholine | Improved metabolic stability |

| 2-Hydroxy → 4-Hydroxy (benzylidene) | Enhanced antimicrobial activity |

Future Research Directions

-

Target Identification: Proteomic profiling to map kinase targets.

-

In Vivo Pharmacokinetics: Assess oral bioavailability and blood-brain barrier penetration.

-

Derivatization: Introduce fluorinated groups to modulate pharmacokinetic properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume